molecular formula C9H13N3OS B8674877 4-Acetyl-1-(thiazol-2-yl)piperazine

4-Acetyl-1-(thiazol-2-yl)piperazine

Cat. No.: B8674877
M. Wt: 211.29 g/mol
InChI Key: RKOMMBKEIJUDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-1-(thiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an acetyl group at the 4-position and a thiazol-2-yl moiety at the 1-position. This structure combines the conformational flexibility of piperazine with the aromatic and electronic properties of thiazole, making it a versatile scaffold in medicinal chemistry. The acetyl group enhances solubility and modulates electronic effects, while the thiazole ring contributes to π-π stacking interactions in biological targets.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C9H13N3OS/c1-8(13)11-3-5-12(6-4-11)9-10-2-7-14-9/h2,7H,3-6H2,1H3

InChI Key

RKOMMBKEIJUDQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Modifications Biological Activity (Ki/IC50) Key Reference
4-Acetyl-1-(thiazol-2-yl)piperazine Acetyl (4-position), thiazol-2-yl (1-position) Under investigation N/A
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Acetamide linker, phenyl-thiazole MMP inhibition (IC50 ~ µM)
1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenylpiperazin-1-yl)butan-1-one Butanone linker, benzo-thiazole Serotonin receptor modulation
Piperazine-substituted thiazolopyrimidine (Compound 3) Thiazolopyrimidine core, benzyl-piperazine hA2AAR binding (Ki = 58 nM)
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine Fluorophenyl-thiazole, no acetyl group FAAH imaging agent (IC50 = 3.3 nM)

Key Observations

Linker and Substituent Impact: The acetyl group in this compound provides distinct electronic effects compared to acetamide or alkyl linkers in analogs.

Thiazole Modifications :

  • Replacement of thiazole with benzo[d]thiazole () increases aromatic surface area, favoring interactions with hydrophobic pockets in enzymes or receptors .
  • Fluorophenyl-substituted thiazoles () enhance lipophilicity and bioavailability, as seen in FAAH-targeted PET tracers .

Piperazine Substituents: Piperazine rings with benzyl or phenyl groups () improve binding affinity to adenosine receptors (e.g., hA2AAR Ki = 58 nM vs. 594 nM for piperidine analogs) . Bulky substituents (e.g., phenylethyl or para-substituted phenyl) reduce activity, highlighting the need for optimized steric effects .

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